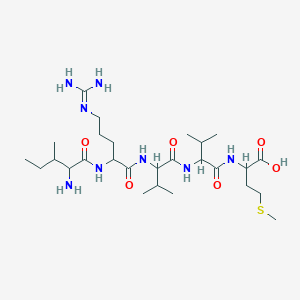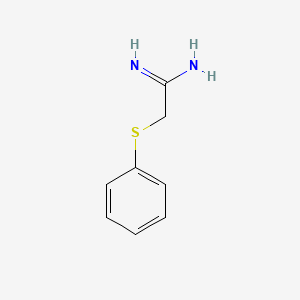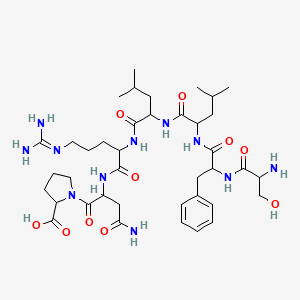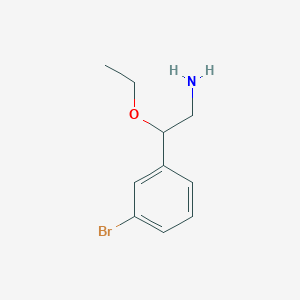
(3-Bromo-benzyl)-(3-pentafluoroethyloxy-propyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Bromo-benzyl)-(3-pentafluoroethyloxy-propyl)-amine” is a chemical compound with the following structure:
This compound
This compound combines a benzyl group substituted with a bromine atom and a pentafluoroethyloxy-propyl group
Vorbereitungsmethoden
Synthetic Routes: The synthetic preparation of this compound involves Suzuki–Miyaura cross-coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . In this process:
- The bromobenzyl fragment (3-bromo-benzyl) reacts with a boron-based reagent (such as an organotrifluoroborate salt) under palladium catalysis.
- The pentafluoroethyloxy-propyl fragment (3-pentafluoroethyloxy-propyl) is transferred from the boron to the palladium center, forming the desired Pd–C bond.
Reaction Conditions: The reaction typically occurs under mild conditions, making it suitable for functional group-tolerant transformations.
Industrial Production Methods: While specific industrial production methods may vary, the Suzuki–Miyaura coupling can be scaled up for large-scale synthesis.
Analyse Chemischer Reaktionen
Reactions: The compound can undergo various reactions, including:
Substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: Reduction of the nitro group (if present) to the corresponding amine.
Functionalization: Introduction of additional functional groups.
Boron Reagents: Organotrifluoroborate salts (e.g., potassium organotrifluoroborate) serve as boron sources.
Palladium Catalyst: Typically Pd(PPh₃)₄ or related complexes.
Major Products: The major products depend on the specific reactions performed. For example, substitution with amines or other nucleophiles yields different derivatives.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: In drug discovery and chemical biology studies.
Medicine: Potential therapeutic agents.
Industry: As a precursor for specialty chemicals.
Wirkmechanismus
The exact mechanism of action remains context-dependent. its reactivity and functional groups suggest potential interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
While I don’t have specific information on similar compounds, further research could explore related structures and their unique features.
Eigenschaften
Molekularformel |
C12H13BrF5NO |
|---|---|
Molekulargewicht |
362.13 g/mol |
IUPAC-Name |
N-[(3-bromophenyl)methyl]-3-(1,1,2,2,2-pentafluoroethoxy)propan-1-amine |
InChI |
InChI=1S/C12H13BrF5NO/c13-10-4-1-3-9(7-10)8-19-5-2-6-20-12(17,18)11(14,15)16/h1,3-4,7,19H,2,5-6,8H2 |
InChI-Schlüssel |
IVAPVUZOFVIXEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)CNCCCOC(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxylic acid](/img/structure/B12120865.png)

![6-chloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12120882.png)
![N-(5-chloro-2-methylphenyl)-2-[4-(3-chloro-2-methylphenyl)piperazinyl]acetamid e](/img/structure/B12120892.png)

![3-(Chloromethyl)-4,5-dihydrobenzo[g][1,2]benzoxazole](/img/structure/B12120907.png)



![1H-Indole-3-carboxylic acid, 2-methyl-1-(4-methylphenyl)-5-[(phenylsulfonyl)amino]-, ethyl ester](/img/structure/B12120927.png)



![2-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B12120964.png)
